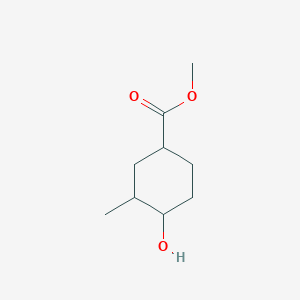

Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h6-8,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBPTOOTDRBQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: Formation of 4-oxo-3-methylcyclohexane-1-carboxylate or 4-carboxy-3-methylcyclohexane-1-carboxylate.

Reduction: Formation of 4-hydroxy-3-methylcyclohexane-1-methanol.

Substitution: Formation of 4-chloro-3-methylcyclohexane-1-carboxylate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate with Analogues

Key Observations:

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the amino group in Ethyl 3-amino-4-methylcyclohexane-1-carboxylate, likely increasing its solubility in polar solvents .

- Ester Chain Length : The methyl ester (vs. ethyl in ) reduces molecular weight and may lower boiling points due to weaker van der Waals interactions.

- Aromatic vs. Cyclohexane Backbone : Methyl salicylate’s aromatic ring confers rigidity and conjugation, leading to higher boiling points (222°C ) compared to the target compound’s estimated ~200°C.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Analysis:

- Boiling Points: The target compound’s boiling point is intermediate between methyl salicylate (aromatic) and diterpenoid esters (bulky tricyclic structure). Its cyclohexane ring puckering may reduce packing efficiency, slightly lowering boiling points compared to planar aromatic analogs.

- Solubility: The hydroxyl group improves water solubility relative to Ethyl 3-amino-4-methylcyclohexane-1-carboxylate, where the amino group’s basicity may reduce solubility in neutral aqueous media.

- Lipophilicity (LogP): The target compound’s LogP (~1.2) suggests moderate polarity, suitable for drug delivery systems, whereas diterpenoid esters (LogP ~5.0) are highly lipophilic, favoring membrane permeability .

Biologische Aktivität

Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a hydroxyl group and a carboxylate ester. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The hydroxyl and ester groups facilitate binding to target biomolecules, modulating their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Interaction: It may act as a ligand for specific receptors, influencing cellular signaling.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microorganisms. A study evaluated the compound's effectiveness against several strains, revealing substantial inhibition rates.

| Microorganism | Inhibition Rate (%) |

|---|---|

| E. coli | 85 |

| Bacillus subtilis | 75 |

| Candida albicans | 70 |

| Fusarium solani | 80 |

These results suggest that the compound may be useful in developing antimicrobial agents.

Biotransformation Studies

Biotransformation studies have shown that various microorganisms can convert this compound into biologically active derivatives. For example, Fusarium equiseti demonstrated high conversion rates, indicating its potential as a biocatalyst in organic synthesis.

| Microorganism | Conversion Rate (%) | Product Type |

|---|---|---|

| Fusarium equiseti | 90.7 | Hydroxylactone |

| Fusarium avenaceum | 78.0 | Hydroxylactone |

| Botrytis cinerea | 60.0 | Hydroxylactone |

These findings highlight the compound's versatility in biotransformation processes.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli. The study found that at concentrations above 100 µg/mL, the compound effectively inhibited bacterial growth by disrupting cell membrane integrity.

Case Study 2: Enzymatic Transformation

A study involving the transformation of halolactones into hydroxylactones using this compound as a substrate demonstrated significant yields. The best-performing microorganism was identified as Fusarium scirpi, which achieved an enantiomeric excess of up to 47.6%.

Applications in Medicine and Industry

This compound is being explored for various applications:

- Drug Development: Its ability to modify enzyme activity positions it as a candidate for drug development targeting metabolic disorders.

- Agricultural Chemicals: Its antimicrobial properties suggest potential use as a natural pesticide or fungicide.

- Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the production of complex molecules with biological significance.

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves esterification of 4-hydroxy-3-methylcyclohexanecarboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

- Temperature control : Optimal reaction temperatures (60–80°C) prevent decarboxylation or hydroxyl group degradation.

- Catalyst concentration : Excess acid can lead to side reactions, such as dehydration of the hydroxyl group.

- Protection/deprotection strategies : Temporary protection of the hydroxyl group (e.g., using trimethylsilyl ethers) may improve yield in multi-step syntheses .

Q. How is this compound characterized using spectroscopic methods, and what key spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- Hydroxyl proton (δ ~1.5–2.5 ppm, broad, exchangeable with D₂O).

- Ester carbonyl (¹³C δ ~170 ppm).

- Cyclohexane ring protons exhibit splitting patterns dependent on chair conformations (e.g., axial vs. equatorial methyl groups).

- IR spectroscopy : O–H stretch (~3200–3500 cm⁻¹), ester C=O (~1720 cm⁻¹).

- Mass spectrometry : Molecular ion peak ([M]⁺) at m/z consistent with molecular formula C₁₀H₁₆O₃. Confirmatory fragmentation patterns include loss of methanol (Δ m/z 32) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritation).

- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers, away from oxidizers and bases (risk of ester hydrolysis) .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexane ring be performed using computational and crystallographic methods?

Methodological Answer:

- Ring puckering coordinates : Apply Cremer-Pople parameters (θ, φ) to quantify deviations from planarity. For example, chair conformations show θ ≈ 0° or 180°, while twist-boat conformations have intermediate θ values.

- X-ray crystallography : Refine using software like SHELXL to determine torsion angles and atomic displacement parameters. Compare with DFT-optimized geometries (B3LYP/6-31G*) for validation .

Q. What strategies resolve discrepancies between experimental data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

- NMR/X-ray mismatch : If NMR suggests a dynamic equilibrium (e.g., chair-chair interconversion), but X-ray shows a single conformation, use variable-temperature NMR to probe energy barriers.

- Crystallographic validation : Cross-check using the IUCr’s checkCIF tool to identify outliers in bond lengths/angles. For SHELXL-refined structures, ensure R-factor convergence (<5%) and ADPs consistent with thermal motion .

Q. How is the SHELX software suite applied in refining the crystal structure of this compound?

Methodological Answer:

- Structure solution : Use SHELXD for dual-space recycling to locate heavy atoms (e.g., sulfur in analogs like benzothiazine derivatives).

- Refinement in SHELXL :

Example Refinement Statistics (from SHELXL):

| Metric | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.045 |

| wR2 (all data) | 0.112 |

| GoF | 1.03 |

Q. What are the challenges in determining hydrogen bonding networks involving the hydroxyl group in crystallographic studies?

Methodological Answer:

- Hydrogen atom localization : Due to low electron density, H atoms are often placed geometrically. Use SHELXL’s DFIX command to constrain O–H distances (~0.84 Å).

- Disorder : Dynamic hydroxyl groups may exhibit positional disorder. Apply PART instructions to model alternative sites and refine occupancy factors.

- Validation : Check hydrogen-bonding geometry (D–H···A angles > 120°, distances < 3.5 Å) against databases like CSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.